Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a 5-oxopyrrolidin-3-yl moiety substituted with a 2-chlorobenzyl group.
Properties
Molecular Formula |
C20H19ClN2O4 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl 4-[[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H19ClN2O4/c1-27-20(26)13-6-8-16(9-7-13)22-19(25)15-10-18(24)23(12-15)11-14-4-2-3-5-17(14)21/h2-9,15H,10-12H2,1H3,(H,22,25) |
InChI Key |
RQIWYQQXJJCYJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Amino Acid Derivatives
The pyrrolidinone ring is synthesized via intramolecular cyclization of γ-amino acids. For example, N-(2-chlorobenzyl)-β-alanine undergoes acid-catalyzed cyclization in the presence of dehydrating agents (e.g., PCl₃ or SOCl₂) to yield 5-oxopyrrolidin-3-carboxylic acid derivatives. Subsequent N-alkylation with 2-chlorobenzyl chloride under basic conditions (K₂CO₃, DMF, 60°C) introduces the 2-chlorobenzyl substituent.
Reaction Conditions :
Oxidative Methods
Oxidation of pyrrolidine precursors, such as 1-(2-chlorobenzyl)pyrrolidin-3-ol , using Jones reagent (CrO₃/H₂SO₄) or RuO₄, selectively generates the 5-oxo derivative. However, over-oxidation risks necessitate careful stoichiometric control.
Amide Bond Formation with Methyl 4-Aminobenzoate
Carbodiimide-Mediated Coupling
The carboxylic acid intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or THF. Methyl 4-aminobenzoate is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.
Optimization Insights :
Acid Chloride Route
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) . Reaction with methyl 4-aminobenzoate in anhydrous THF at reflux yields the amide.
Critical Parameters :
- Moisture Control : Strict anhydrous conditions prevent hydrolysis of the acid chloride.
- Workup : Aqueous NaHCO₃ washes remove excess SOCl₂.
Esterification Strategies
Early-Stage Esterification
Methyl 4-aminobenzoate is typically prepared via Fischer esterification of 4-aminobenzoic acid with methanol in the presence of concentrated H₂SO₄ (60°C, 6 hours). Patent US20070149802A1 highlights the importance of pH control (pH 6–7) during workup to prevent ester hydrolysis.
Late-Stage Esterification
If the amide bond is formed first, esterification of 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid requires mild conditions to avoid amide cleavage. Diazomethane or trimethylsilyl diazomethane (TMSCHN₂) in methanol/diethyl ether selectively methylates the carboxylic acid.
Purification and Characterization
Extraction and Crystallization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.4 Hz, 2H, ArH), 7.45–7.30 (m, 4H, ArH), 4.55 (s, 2H, N-CH₂-Ar), 3.90 (s, 3H, OCH₃), 3.20–2.80 (m, 4H, pyrrolidinone protons).
- IR (KBr) : 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N–H bend).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDCl/HOBt Coupling | High efficiency, mild conditions | Cost of coupling reagents | 85–90 |
| Acid Chloride Route | Rapid reaction | Moisture sensitivity | 70–80 |
| Late-Stage Esterification | Avoids early ester hydrolysis | Requires specialized reagents | 65–75 |
Industrial-Scale Considerations
Patent WO2017191650A1 emphasizes temperature control (5–10°C) during extractions to minimize byproduct formation. Scalability is enhanced by substituting DCM with toluene, reducing toxicity concerns. Continuous flow systems may improve reproducibility for the cyclization and coupling steps.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization:
-
Acidic Hydrolysis : Proceeds with concentrated HCl or H<sub>2</sub>SO<sub>4</sub> at elevated temperatures (80–100°C), yielding 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid.
-
Basic Hydrolysis : Achieved with NaOH or KOH in aqueous ethanol, producing the carboxylate salt intermediate.
The amide bond remains stable under mild hydrolysis conditions but may degrade under prolonged exposure to strong bases or acids .
Oxidation Reactions
The pyrrolidinone ring and chlorobenzyl moiety participate in selective oxidation:
-
Pyrrolidinone Oxidation : Strong oxidizing agents like KMnO<sub>4</sub> or CrO<sub>3</sub> convert the 5-oxopyrrolidin-3-yl group into a γ-lactam derivative, altering its pharmacological profile.
-
Chlorobenzyl Stability : The 2-chlorobenzyl group resists oxidation under standard conditions due to electron-withdrawing effects of the chlorine atom .
Substitution Reactions
The chlorine atom on the benzyl ring can undergo nucleophilic aromatic substitution (NAS) under specific conditions:
Steric hindrance from the ortho-chlorine limits reactivity compared to para-substituted analogs .
Coupling Reactions
The amide bond is synthesized via carbodiimide-mediated coupling (e.g., EDC/NHS), as observed in related pyrrolidinone derivatives:
-
Amide Formation : Reacts with primary amines under anhydrous conditions (DCM or DMF solvent) to generate modified amide derivatives.
-
Catalysts : Acidic catalysts (e.g., DMAP) enhance coupling efficiency.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving:
-
Ester group cleavage.
-
Pyrrolidinone ring fragmentation.
-
Char formation from aromatic residues.
Key Research Findings
-
Synthetic Optimization : Coupling reactions achieve >85% yield when performed in DMF with 1.2 eq EDC and 0.5 eq NHS.
-
Hydrolysis Selectivity : Basic hydrolysis preserves the amide bond integrity, while acidic conditions risk partial degradation .
-
Substitution Limitations : NAS at the 2-chlorobenzyl position requires high temperatures (>120°C) and prolonged reaction times .
Scientific Research Applications
Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ester Group Variations
- Methyl vs. Ethyl Esters: The methyl ester in the target compound contrasts with ethyl esters in analogs like ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate ().
Chlorinated Aromatic Substituents
- Position of Chlorine: The 2-chlorobenzyl group in the target compound differs from the 4-chlorophenyl substituent in its ethyl ester analog ().
- Benzyl vs. Phenyl Groups :
The benzyl group (aromatic ring attached via a methylene linker) in the target compound introduces additional flexibility compared to direct phenyl substitutions, which could influence conformational dynamics during molecular interactions .
Pyrrolidinone Ring Modifications
The 5-oxopyrrolidin-3-yl moiety is a common feature in compounds like ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate (). This ring system may contribute to hydrogen-bonding interactions with biological targets, such as acetylcholinesterase or other enzymes involved in pesticidal activity.
Functional Group Additions
- Sulfonylurea and Triazine Derivatives: Compounds such as metsulfuron methyl ester () and triflusulfuron methyl ester () incorporate sulfonylurea or triazine groups instead of pyrrolidinone-amide systems. These groups are critical for herbicidal activity via acetolactate synthase (ALS) inhibition, suggesting divergent mechanisms of action compared to the target compound .
Structural and Functional Comparison Table
Key Findings and Implications
Structural Flexibility : The target compound’s benzyl-linked chlorine and methyl ester may enhance lipophilicity and metabolic stability compared to ethyl ester analogs, though this requires experimental validation.
Mechanistic Divergence: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl), the pyrrolidinone-amide core suggests a distinct mode of action, possibly targeting neurotransmitter systems or proteolytic enzymes in pests.
Synthetic Accessibility : Analogous compounds in and were synthesized via amide coupling reactions, implying that the target compound could be produced using similar protocols with appropriate starting materials.
Biological Activity
Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a benzoate moiety linked to a pyrrolidinone derivative, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The presence of the pyrrolidinone ring suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic processes related to inflammation or cancer progression.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways that could lead to analgesic or anti-inflammatory effects.
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential use as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
- Anticancer Properties : A study conducted on the effects of similar pyrrolidinone derivatives showed that they induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related compounds in models of neurodegeneration, suggesting that they may mitigate oxidative stress and inflammation in neuronal cells.
Q & A
Q. What synthetic routes are recommended for Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves coupling the pyrrolidinone core with the benzoate moiety via a carbamate or amide linkage. For example:
- Step 1: React 1-(2-chlorobenzyl)-5-oxopyrrolidin-3-carboxylic acid with a coupling agent (e.g., EDCI/HOBt) to activate the carbonyl group.
- Step 2: Introduce methyl 4-aminobenzoate under basic conditions (e.g., DIPEA in DMF) to form the amide bond.
- Optimization Tips:
- Use anhydrous solvents (DMF, THF) to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS to avoid over-activation of intermediates.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm the presence of the 2-chlorobenzyl group (δ ~7.3–7.5 ppm for aromatic protons) and the pyrrolidinone carbonyl (δ ~170–175 ppm in 13C).
- IR Spectroscopy: Identify key functional groups (amide C=O stretch at ~1650–1680 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns to confirm the molecular formula .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the three-dimensional structure and intermolecular interactions of this compound?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in a solvent system (e.g., methanol/water).
- Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Analysis: Refine the structure with software (e.g., SHELXL) to determine bond angles, torsion angles, and packing interactions. For example, the 2-chlorobenzyl group may exhibit π-π stacking with adjacent aromatic rings in the lattice .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Derivative Design: Modify substituents on the pyrrolidinone (e.g., alkyl groups at position 3) or benzoate (e.g., electron-withdrawing groups at position 4).
- Biological Assays: Test derivatives for target activity (e.g., enzyme inhibition via IC50 measurements).
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like EDG family proteins, leveraging similar scaffolds (e.g., Ki16425) .
Q. How can researchers mitigate toxicity or instability during experimental handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
